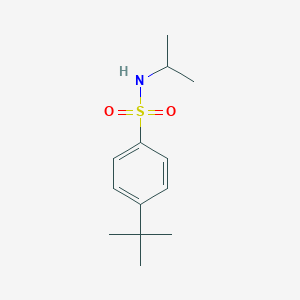

4-tert-butyl-N-propan-2-ylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMCVZUPBMTCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-propan-2-ylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the tert-butyl and propan-2-yl groups. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may bind to the active site of enzymes, blocking their activity and leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents/R-Groups | Molecular Weight (g/mol) | Key Applications/Activity |

|---|---|---|---|

| 4-tert-Butyl-N-propan-2-ylbenzenesulfonamide | -SO₂N(CH(CH₃)₂), -C(CH₃)₃ (para) | ~269.38 (calculated) | Enzyme inhibition, receptor modulation |

| N-(4-tert-Butylbenzyl)-2-[4-(methylsulfonylamino)phenyl]propionamide | -SO₂NHCH₃, -C(CH₃)₃ (benzyl), propionamide | ~444.53 (estimated) | TRPV1 antagonist (pain management) |

| 4-(Adamantan-2-ylamino)-3-amino-N-(tert-butyl)benzenesulfonamide (Compound 44) | -SO₂NHC(CH₃)₃, adamantane-amino | ~377.52 (reported) | Ferroptosis inhibition (89% yield) |

| 4-tert-Butyl-N-(4-methoxyphenyl)benzamide | -CONH(4-OCH₃C₆H₄), -C(CH₃)₃ (para) | ~297.38 (calculated) | Structural studies, ligand design |

| 4-tert-Butyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | -SO₂N(C₅H₉O)(CF₃CH₂), -C(CH₃)₃ (para) | ~407.47 (calculated) | Metabolic stability enhancement |

Key Observations:

Steric and Electronic Effects: The tert-butyl group in this compound enhances lipophilicity compared to analogues like N-(4-tert-butylbenzyl)-2-[4-(methylsulfonylamino)phenyl]propionamide, which includes a polar methylsulfonamide group. This difference impacts membrane permeability and bioavailability .

Biological Activity: Compound 44 () demonstrates high efficacy as a ferroptosis inhibitor (89% yield), attributed to the adamantane group’s rigid structure enhancing binding affinity to redox-active enzymes . N-(4-tert-butylbenzyl)-2-[4-(methylsulfonylamino)phenyl]propionamide () shows potent TRPV1 antagonism, critical for pain signaling pathways. Its propionamide chain and methylsulfonamide group enable dual interaction with receptor sites .

Synthetic Accessibility :

- The target compound’s synthesis involves straightforward coupling of 4-tert-butylbenzenesulfonyl chloride with isopropylamine, whereas analogues like Compound 44 require multi-step nitro reduction and mesylation (e.g., 89% yield via catalytic hydrogenation) .

Pharmacokinetic and Solubility Comparisons

Table 2: Physicochemical and Pharmacokinetic Data

Key Findings:

- The isopropyl group in the target compound reduces LogP compared to Bosentan Related Compound A (), which contains a pyrimidinyl group, enhancing aqueous solubility (0.12 vs. <0.01 mg/mL) .

- Plasma protein binding correlates with lipophilicity; bulky substituents (e.g., adamantane in Compound 44 ) increase binding but may reduce free drug availability .

Critical Analysis of Contradictions and Limitations

- Synthetic Yields : While Compound 44 achieves 89% yield (), other analogues (e.g., Bosentan Related Compound A ) require complex multi-step syntheses with lower yields, limiting scalability .

- Activity vs. Solubility Trade-offs : High lipophilicity in Bosentan Related Compound A compromises solubility, restricting its in vivo utility despite potent receptor binding .

Biological Activity

4-tert-butyl-N-propan-2-ylbenzenesulfonamide is an organic compound classified under sulfonamides, which are widely recognized for their applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group and a propan-2-yl group attached to a benzenesulfonamide core, contributing to its unique chemical properties and biological activities.

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with isopropylamine in an organic solvent like dichloromethane or toluene, using a base such as triethylamine to neutralize the by-products. This method allows for the introduction of both the tert-butyl and propan-2-yl groups, enhancing the compound's steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects such as antimicrobial activity and potential anti-inflammatory properties.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antibiotic therapies.

Enzyme Inhibition

The compound's interaction with enzymes can be quantitatively assessed through various assays. For example, studies have demonstrated its potential to inhibit carbonic anhydrase and other related enzymes, which are critical in physiological processes such as respiration and acid-base balance.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of sulfonamide derivatives, including this compound:

- Perfusion Pressure Studies : An isolated rat heart model was utilized to assess the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could significantly alter perfusion dynamics, indicating potential cardiovascular effects .

- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of sulfonamides revealed that this compound exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

- Enzyme Interaction Models : Theoretical docking studies have been employed to predict the binding affinity of this compound with target enzymes. These models indicate strong interactions with active sites, supporting its role as an enzyme inhibitor .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition | Unique Features |

|---|---|---|---|

| This compound | High | Significant | Unique steric hindrance from tert-butyl and propan-2-yl groups |

| 4-tert-butylbenzenesulfonamide | Moderate | Moderate | Lacks propan-2-yl group |

| N-propan-2-ylbenzenesulfonamide | Low | Low | Simpler structure |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound may require higher doses when administered orally compared to other routes like intravenous or intraperitoneal administration, indicating differences in absorption and bioavailability .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-tert-butyl-N-propan-2-ylbenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with isopropylamine. Critical parameters include:

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .

- Temperature control : Maintain 0–5°C during reagent mixing to suppress side reactions .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete reaction .

Q. What analytical techniques are essential for characterizing this compound?

- Core Techniques :

- Spectroscopy : H NMR (to confirm tert-butyl and isopropyl groups), IR (S=O stretching ~1350 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z 285) .

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Work in a fume hood to avoid inhalation of fine particulates .

- Store in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Experimental Design :

- Factorial Design : Use a 2 factorial matrix to test variables (temperature, solvent polarity, catalyst presence) .

- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 6–12 hours) and amine equivalents .

- Case Study : A 15% yield increase was achieved by switching from THF to DMF and adding 0.5 mol% DMAP as a catalyst .

Q. How can computational modeling aid in predicting reactivity or biological interactions?

- Methods :

- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., carbonic anhydrase) using AutoDock Vina .

Q. How do structural modifications influence biological activity, and how can this be systematically studied?

- Approach :

- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and test inhibition against target enzymes .

- In Vitro Assays : Measure IC values using fluorescence-based enzymatic assays (e.g., carbonic anhydrase II) .

- Findings : Analogues with bulkier substituents show improved selectivity but reduced solubility .

Q. How should conflicting spectroscopic or bioactivity data be resolved?

- Analytical Workflow :

Replicate Experiments : Confirm data consistency across multiple batches .

Cross-Validation : Compare NMR/HPLC results with independent labs .

Statistical Analysis : Apply ANOVA to identify outliers in bioassay datasets .

- Case Example : Discrepancies in IC values were traced to variations in compound hydration states, resolved by Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.